2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid
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Overview
Description
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a thiazole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a halogenated thiazole derivative.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The acetic acid group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)acetic acid
- 2-(4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl)acetic acid
- 2-(4-(Furan-2-yl)-5-methyl-1,3,4-oxadiazol-2-yl)acetic acid
Uniqueness
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid is unique due to its specific combination of a furan ring and a thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-6-10(7-3-2-4-14-7)11-8(15-6)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
FYDZRNASLJYECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
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